molecular formula C21H21N5O5 B6286316 Fmoc-L-Asn(EDA-N3)-OH CAS No. 2616562-74-2

Fmoc-L-Asn(EDA-N3)-OH

Cat. No.: B6286316
CAS No.: 2616562-74-2
M. Wt: 423.4 g/mol
InChI Key: MIDFHGCIXOHKEE-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Asn(EDA-N3)-OH: is a derivative of the amino acid asparagine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azide-functionalized ethylenediamine (EDA-N3) moiety. This compound is commonly used in peptide synthesis and bioconjugation applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The synthesis begins with the protection of the amino group of L-asparagine using the Fmoc group. This is typically achieved by reacting L-asparagine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Azide Functionalization: The carboxyl group of Fmoc-L-asparagine is then activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and reacted with ethylenediamine to introduce the ethylenediamine moiety. The resulting compound is then treated with sodium azide to convert the amine group to an azide, yielding Fmoc-L-Asn(EDA-N3)-OH.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. Purification is typically achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azide group in Fmoc-L-Asn(EDA-N3)-OH can undergo substitution reactions, particularly in click chemistry applications where it reacts with alkynes to form triazoles.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further functionalization.

Common Reagents and Conditions:

    Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the reaction between the azide group and alkynes.

    Deprotection Reactions: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.

Major Products:

    Click Chemistry: The major product is a triazole-linked compound.

    Deprotection: The major product is the free amine derivative of L-asparagine.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-L-Asn(EDA-N3)-OH is used in solid-phase peptide synthesis to introduce azide-functionalized asparagine residues into peptides.

    Bioconjugation: The azide group allows for the attachment of various biomolecules through click chemistry.

Biology and Medicine:

    Drug Development: The compound is used in the development of peptide-based drugs and bioconjugates for targeted drug delivery.

    Protein Engineering: It is employed in the modification of proteins to study structure-function relationships.

Industry:

    Material Science: this compound is used in the synthesis of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Fmoc-L-Asn(EDA-N3)-OH primarily involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.

Comparison with Similar Compounds

    Fmoc-L-Asn-OH: Lacks the azide-functionalized ethylenediamine moiety, making it less versatile for bioconjugation.

    Fmoc-L-Lys(EDA-N3)-OH: Contains a lysine residue instead of asparagine, offering different reactivity and properties.

Uniqueness: Fmoc-L-Asn(EDA-N3)-OH is unique due to the presence of both the Fmoc protecting group and the azide-functionalized ethylenediamine moiety. This combination allows for selective deprotection and functionalization, making it highly valuable in peptide synthesis and bioconjugation applications.

Properties

IUPAC Name

(2S)-4-(2-azidoethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c22-26-24-10-9-23-19(27)11-18(20(28)29)25-21(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,27)(H,25,30)(H,28,29)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDFHGCIXOHKEE-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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